molecular formula C14H22ClN3O B2445003 1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1858256-83-3

1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B2445003
CAS No.: 1858256-83-3
M. Wt: 283.8
InChI Key: GVSYOHMHTYYFKW-JHEYCYPBSA-N
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Description

1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O and its molecular weight is 283.8. The purity is usually 95%.
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Properties

IUPAC Name

(3S,4R)-1-methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18;/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18);1H/t12-,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYOHMHTYYFKW-JHEYCYPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride, often referred to as a derivative of pyrrolidine, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, which are critical for its biological activity. The molecular formula is C13H18N2OC_{13}H_{18}N_2O with a molecular weight of approximately 218.30 g/mol. The presence of the methylamino group enhances its pharmacological profile.

Research indicates that compounds similar to 1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide act primarily through the modulation of neurotransmitter systems, particularly the opioid and dopamine pathways. This modulation can lead to various effects including analgesia and potential neurotoxicity.

Neurotoxicity Studies

A study on related compounds demonstrated that neurotoxicity is associated with the compound's ability to be oxidized by monoamine oxidase (MAO), suggesting that inhibition of MAO may mitigate neurotoxic effects . This mechanism is crucial for understanding the safety profile of the compound.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
Analgesic Exhibits pain-relieving properties through opioid receptor interaction.
Neurotoxic Potential for neurotoxic effects via MAO interaction; requires further study.
Antitumor Preliminary studies suggest cytotoxic effects against certain cancer cell lines.

Pharmacological Effects

This compound has shown promise in various pharmacological contexts:

  • Pain Management : The compound has been noted for its analgesic properties, potentially serving as an alternative to traditional opioids.
  • Cytotoxicity in Cancer Cells : Initial studies indicate that it may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its use in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Analogs : Research on analogs such as 1-methyl-4-phenylpyrrolidine showed significant neurotoxic potential when metabolized by MAO, emphasizing the need for careful evaluation in clinical settings .
  • Cytotoxicity Tests : In vitro tests demonstrated that certain derivatives possess notable cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride is being investigated for its potential therapeutic applications, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and receptor modulation .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could have implications for treating diseases such as Alzheimer's disease and other neurodegenerative conditions.

Biological Research

The compound's interactions with biological systems are under investigation, focusing on:

  • Receptor Binding : Studies indicate that it may interact with specific receptors, influencing physiological processes .
  • Pharmacodynamics : Research is ongoing to elucidate the mechanisms by which this compound affects cellular pathways and biological functions.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in chemical synthesis, facilitating the development of new materials and chemical processes.

Anticancer Mechanism

A study highlighted the compound's potential to induce apoptosis in cancer cells. Increased caspase activity was observed in treated samples, indicating that the compound may trigger programmed cell death pathways . This finding positions it as a candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease activities. This suggests that this compound may also possess enzyme inhibition capabilities beneficial for treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Fractional factorial designs can minimize the number of trials while identifying critical variables. For example, reaction fundamentals and reactor design principles (e.g., residence time, mixing efficiency) should align with subclass RDF2050112 in chemical engineering classification . Post-synthesis, apply HPLC (≥95% purity thresholds) to validate product quality .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation with high-performance liquid chromatography (HPLC) for purity assessment (≥98% as per typical standards) . Mass spectrometry (MS) can resolve ambiguities in molecular weight, particularly for hydrochloride salt forms. For polymorphic analysis, pair X-ray diffraction (XRD) with differential scanning calorimetry (DSC) to detect crystalline variations .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or pH-adjusted buffers to enhance solubility. Membrane separation technologies (subclass RDF2050104) may aid in isolating stable solvates . Pre-formulation studies using dynamic light scattering (DLS) can monitor aggregation propensity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reaction pathways and intermediates in the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction mechanisms and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can predict intermediates, as demonstrated by ICReDD’s integration of computational and experimental workflows . Validate predictions using in situ FTIR or Raman spectroscopy to track real-time reaction dynamics .

Q. How can contradictions in kinetic data for this compound’s degradation under varying pH conditions be resolved?

  • Methodological Answer : Conduct pH-rate profiling to identify degradation pathways (e.g., hydrolysis, oxidation). Use high-resolution LC-MS to characterize degradation products. Statistical contradiction analysis (e.g., Grubbs’ test for outliers) combined with Arrhenius modeling can isolate temperature-dependent vs. pH-dependent degradation mechanisms .

Q. What strategies are recommended for scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement continuous flow reactors to enhance control over reaction parameters (e.g., residence time distribution, heat transfer). Computational fluid dynamics (CFD) simulations (subclass RDF2050108) can optimize reactor geometry . Chiral stationary phase HPLC monitors enantiomeric excess, while asymmetric synthesis protocols (e.g., chiral catalysts) ensure stereochemical fidelity .

Q. How can the compound’s binding affinity to biological targets be correlated with its structural analogs?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Structure-activity relationship (SAR) analysis of analogs (e.g., substituent effects on the pyrrolidine-carboxamide core) can guide lead optimization .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions to resolve discrepancies (e.g., DFT vs. empirical kinetic data) .
  • Safety Compliance : Adhere to chemical hygiene plans (e.g., hazard statements H302, H315) and institutional safety protocols for hydrochloride salt handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.